An In-depth Technical Guide to Magnesium tert-butoxide: Chemical Properties and Structure
An In-depth Technical Guide to Magnesium tert-butoxide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium tert-butoxide, with the chemical formula Mg(OᵗBu)₂, is an organometallic compound widely recognized for its utility in organic synthesis.[1] It serves as a strong, non-nucleophilic base, a characteristic attributed to the steric hindrance provided by its bulky tert-butyl groups.[2] This structural feature is pivotal to its reactivity, affording high selectivity in chemical transformations, particularly in deprotonation reactions where precise control is essential.[2][3] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of magnesium tert-butoxide.
Chemical Properties
Magnesium tert-butoxide is a white to off-white, hygroscopic solid that is highly sensitive to air and moisture.[3][4] It is a flammable solid that reacts vigorously with water.[3][5] Due to its reactivity, it must be handled and stored under a dry, inert atmosphere.[4][6] It is generally soluble in organic solvents like ethers and toluene.[4]
Table 1: Physical and Chemical Properties of Magnesium tert-butoxide
| Property | Value | References |
| Molecular Formula | C₈H₁₈MgO₂ or [(CH₃)₃CO]₂Mg | [3][4][7] |
| Molecular Weight | 170.53 g/mol | [3][7] |
| Appearance | White to off-white or light gray powder/solid | [3][4][8] |
| Boiling Point | 84.6 °C at 760 mmHg | [3] |
| Flash Point | 11.7 °C | [3] |
| Melting Point | Not available | [3][5] |
| Solubility | Soluble in ether and toluene; Insoluble in water | [4] |
| Stability | Air and moisture sensitive; Reacts violently with water | [3][5][9] |
| CAS Number | 32149-57-8 | [3][4] |
Molecular Structure and Bonding
The structure of magnesium tert-butoxide is significantly influenced by its coordination chemistry and the steric bulk of the tert-butoxide ligands.[2] It rarely exists as a simple monomer. In the solid state and in solution, it tends to form aggregates.
-
Dimeric Form : X-ray diffraction studies have shown that magnesium tert-butoxide often exists as a dimer, where two magnesium atoms are bridged by two tert-butoxide ligands. In this arrangement, each magnesium atom typically achieves a tetrahedral coordination geometry, often by coordinating with solvent molecules like tetrahydrofuran (B95107) (THF).[2]
-
Oligomeric Forms : A labile equilibrium can exist between dimeric and short-chain oligomeric forms.[2]
-
Cubane-like Structure : A highly inert tetrameric form with a distorted Mg₄O₄ cubane-like core has also been noted.[2]
The bulky tert-butyl groups play a crucial role in dictating the steric environment around the magnesium center, which in turn influences the aggregation state and the compound's reactivity and selectivity as a non-nucleophilic base.[2]
Dimeric structure of Magnesium tert-butoxide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterizing the structure of magnesium tert-butoxide in solution.[2]
-
¹H NMR : The proton NMR spectrum typically displays a characteristic singlet for the methyl protons of the tert-butyl group, confirming the ligand's integrity.[2]
-
¹³C NMR : The carbon-13 NMR spectrum shows distinct signals for the quaternary and methyl carbons of the tert-butoxide group. The chemical shifts can be influenced by the solvent and the coordination environment of the magnesium atom.[2]
X-ray Diffraction is employed to determine the solid-state structure, revealing the common dimeric and other aggregated forms of the compound.[2]
Reactivity and Applications
Magnesium tert-butoxide is a versatile reagent in organic chemistry due to its strong basicity and high reactivity.[7]
-
Strong, Non-nucleophilic Base : Its primary role is as a strong Brønsted base for the deprotonation of weakly acidic protons, a critical step in many organic syntheses.[2][3] The steric bulk of the tert-butyl groups prevents it from acting as a nucleophile in most cases.[2]
-
Catalysis : It is used as a catalyst to improve reaction rates and selectivity in various transformations, including polymerization of cyclic esters and in the synthesis of pharmaceuticals and agrochemicals.[2][7][9]
-
Synthesis of Organomagnesium Compounds : It is a key starting material for the synthesis of other organomagnesium compounds, such as Grignard reagents, by reacting with alkyl or aryl halides.[9]
-
Esterification : It reacts with alcohols to form tert-butyl esters, which are valuable in the fragrance and flavor industries.[9]
Experimental Protocols
Several methods are employed for the synthesis of magnesium tert-butoxide. The choice of method often depends on the desired purity and scale.
Method 1: Alkoxide Exchange (Alcoholysis)
This is a common and effective method that involves the reaction of a simpler magnesium alkoxide, such as magnesium ethoxide, with tert-butanol (B103910).[2] The equilibrium is driven towards the product by removing the lower-boiling alcohol byproduct (ethanol) via distillation.[2]
Detailed Protocol:
-
Preparation of Magnesium Ethoxide : Magnesium turnings (12g) and a catalytic amount of mercury(II) iodide (0.5g) are added to absolute ethanol (B145695) (92g) in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.[1][10]
-
The mixture is heated to reflux until all the magnesium has reacted, indicated by the cessation of hydrogen gas evolution.[1]
-
The resulting magnesium ethoxide is isolated, for instance by centrifugation.[1]
-
Alkoxide Exchange : The prepared magnesium ethoxide is suspended in a suitable solvent like toluene.[1]
-
An excess of anhydrous tert-butanol is added to the suspension.[1]
-
The mixture is heated, and the lower-boiling ethanol is removed from the reaction mixture, often as an azeotrope with the solvent, to drive the reaction to completion.[2]
-
After the removal of ethanol is complete, the remaining solvent is removed under vacuum to yield magnesium tert-butoxide as a solid.
Method 2: Transesterification
This route involves the reaction of a magnesium alkoxide with a tert-butyl ester, such as tert-butyl acetate (B1210297).[2][10] The low-boiling ester byproduct is continuously removed by distillation to shift the equilibrium.[2]
Detailed Protocol:
-
Magnesium ethoxide (prepared as in Method 1) is placed in a reaction vessel.[10]
-
Tert-butyl acetate, a solvent such as DMF, and a catalyst like tetrabutyl titanate are added.[1][10]
-
The mixture is heated to reflux for an extended period (e.g., 18 hours).[1]
-
The reaction progress is monitored, and upon completion, the byproduct (ethyl acetate) and any unreacted tert-butyl acetate are removed by distillation.[1]
-
The product, magnesium tert-butoxide, is then isolated from the reaction mixture, for example, by vacuum distillation or filtration.[1]
Workflow for Magnesium tert-butoxide Synthesis.
Safety and Handling
Magnesium tert-butoxide is a hazardous chemical that requires careful handling.[5][6]
-
Hazards : It is a flammable solid and is classified as a skin and eye irritant.[5][6] Inhalation can be harmful and may cause respiratory irritation.[6][11] It reacts violently with water and moisture, potentially releasing flammable gases.[4][9]
-
Handling : Work should be conducted in a well-ventilated area, preferably in a fume hood or glovebox.[6] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.[6][9] Avoid creating dust.[6] All sources of ignition should be eliminated.[5]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[4][5] It should be stored in a flammables area, away from water, moist air, and strong oxidizing agents.[3][5]
References
- 1. Page loading... [guidechem.com]
- 2. Magnesium tert-butoxide | 32149-57-8 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 32149-57-8: Magnesium tert-butoxide | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. What is Magnesium Tert-Butoxide Used for?_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]
- 10. CN105418379A - Synthetic process for high-purity magnesium tert-butoxide - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
